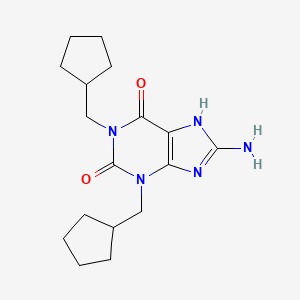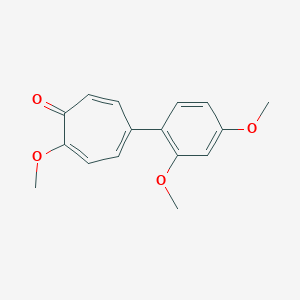![molecular formula C22H16N2O2 B14265489 2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one CAS No. 159451-74-8](/img/structure/B14265489.png)
2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one includes a phthalazinone core with an acetyl group and a biphenyl moiety, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and phenylboronic acid.
Reaction Conditions:
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one has several scientific research applications:
Mecanismo De Acción
similar compounds have been shown to exert their effects through the release of nitric oxide, leading to vasodilation and antihypertensive effects . The molecular targets and pathways involved likely include nitric oxide synthase and related signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-substituted)-3H-phthalazin-1,4-diones: Known for their vasodilatory and antihypertensive activities.
1-(N-substituted)2,4,5-trihydropyridazin-3,6-diones: Also exhibit significant biological activities.
Uniqueness
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is unique due to its specific structural features, including the acetyl group and biphenyl moiety, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
159451-74-8 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-acetyl-4-(4-phenylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H16N2O2/c1-15(25)24-22(26)20-10-6-5-9-19(20)21(23-24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Clave InChI |
HJJYZLPVRNWWFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


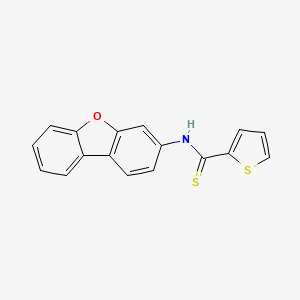
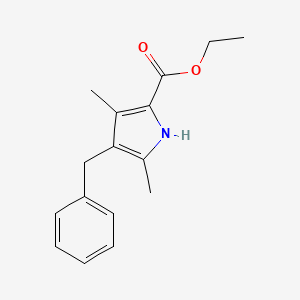
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
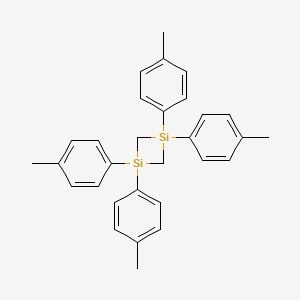
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
